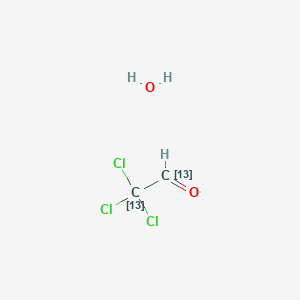
Dasycarpol
Vue d'ensemble
Description
Synthesis Analysis
The stereoselective total synthesis of Dasycarpol, alongside (±)-Dasycarpidol and (±)-Dasycarpidone, has been achieved starting from a common tetrahydrocarbazole-fused lactone. This synthesis is characterized by a DDQ-mediated dehydrogenative cyclization process and achieves high yields using readily available conventional reagents, highlighting the compound's accessible synthesis route (Patır, Tezeren, Salih, & Ertürk, 2016). Another synthesis route involves chiral tetracyclic Dasycarpidone-type compounds synthesized from 2-(1,3-dithian-2-yl)indole, demonstrating the compound's versatility and potential for asymmetrical synthesis (Micouin, Diez, Castells, López, Rubiralta, Quirion, & Husson, 1995).
Applications De Recherche Scientifique
Further research on Dictamni dasycarpus root bark revealed the isolation of six new quinoline alkaloids, including dasycarpol, which exhibited strong inhibitory effects on NO production in BV-2 microglial cells, indicating potential anti-inflammatory applications (Gao et al., 2020). This finding is supported by another study on the ethanol extract of Dictamnus dasycarpus leaf, which demonstrated anti-inflammatory action by suppressing NO production and reducing pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells (Ghosh et al., 2014).
Mécanisme D'action
Target of Action
Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.
Mode of Action
Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death
Result of Action
This compound shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of this compound’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.
Propriétés
IUPAC Name |
(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




